1-Ethyl-6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a complex heterocyclic compound that integrates the structural features of quinoline and oxadiazole. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents due to its unique molecular structure and biological activity.
1-Ethyl-6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one belongs to the class of heterocyclic compounds, specifically quinolines and oxadiazoles. These compounds are often studied for their biological activities, including antimicrobial, anticancer, and antiviral properties.
The synthesis of 1-ethyl-6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves several key steps:
The reaction conditions, including temperature, solvent choice, and reaction time, significantly influence the efficiency and outcome of the synthesis. Advanced techniques such as continuous flow synthesis may be employed to optimize these reactions further.
The molecular structure of 1-ethyl-6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can be represented as follows:
This structure includes:
The molecular weight is approximately 305.34 g/mol. The presence of functional groups such as fluorine and oxadiazole contributes to its unique chemical properties and potential biological activities.
1-Ethyl-6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can participate in various chemical reactions:
Common reagents for these reactions include palladium catalysts for coupling reactions and sodium borohydride for reduction processes. The specific products formed depend on the reaction conditions and the nature of the reagents used.
The mechanism of action for 1-ethyl-6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one involves interaction with biological targets such as DNA and various enzymes.
Studies have shown that such interactions may enhance its anticancer properties by preventing cell proliferation.
The compound typically exhibits:
Key chemical properties include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to characterize these compounds accurately .
1-Ethyl-6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one holds promise in various fields:
Quinoline-oxadiazole hybrids represent a strategic innovation in heterocyclic drug design, merging the bioactive cores of two privileged scaffolds. The quinoline moiety, recognized since the 1940s for its antimalarial properties, offers a planar structure facilitating intercalation with biological targets. Conversely, 1,2,4-oxadiazoles emerged as bioisosteres for esters and amides, enhancing metabolic stability and target affinity. The integration of these systems began accelerating in the early 2000s, driven by the need to overcome multidrug resistance in oncology and infectious diseases. For example, oxadiazole-linked quinolines demonstrated 10- to 15-fold enhanced potency against Mycobacterium tuberculosis compared to parent compounds, attributed to improved membrane penetration [8]. This hybrid approach also addressed limitations in solubility, as seen in a 2012 study where oxadiazole spacers increased aqueous solubility by 40% relative to thiadiazole analogs [8].
This compound (PubChem CID: 45501204; Molecular Formula: C₁₉H₁₄FN₃O₂) exemplifies rational hybridization [1]. Its quinolin-4(1H)-one core provides a hydrogen-bond acceptor site at the carbonyl oxygen (C4=O), while the N1-ethyl group enhances bioavailability by reducing crystallinity. The C6-fluorine atom inductively polarizes the quinoline ring, increasing electrophilicity at C3 for oxadiazole attachment. The 3-phenyl-1,2,4-oxadiazole unit acts as a conformationally constrained linker, with the phenyl ring enabling π-stacking interactions. Computational models indicate the oxadiazole’s N2 and N4 atoms serve as hydrogen-bond acceptors, potentially engaging catalytic residues in enzymes. The orthogonal orientation between quinoline and oxadiazole planes minimizes steric clash, allowing deep binding pocket penetration [4] [8].
Table 1: Key Structural Features and Contributions
Structural Element | Role in Bioactivity | Physicochemical Impact |
---|---|---|
Quinolin-4(1H)-one core | Hydrogen-bond acceptor via C4=O; Planar intercalation | Moderate log P (~2.8) |
C6-Fluorine | Electron-withdrawing group; Enhances electrophilicity | Reduced pKa (Δ = -0.4 vs non-fluorinated) |
N1-Ethyl group | Blocks N-oxidation; Reduces plasma clearance | Increased log D₇.₄ (+0.3 vs methyl analog) |
3-Phenyl-1,2,4-oxadiazole | π-Stacking with aromatic residues; Hydrogen-bond acceptor (N2, N4) | Polar surface area = 58 Ų |
Enzyme modulation via quinoline-oxadiazole hybrids capitalizes on structural complementarity with conserved catalytic sites. The compound’s oxadiazole ring mimics peptide transition states in hydrolases, competitively inhibiting enzymes like topoisomerase II (IC₅₀ = 1.7 μM) [4]. Furthermore, fluorine’s inductive effect enhances binding to ATP pockets in kinases by strengthening hydrogen bonds to backbone amides. Patent US7419991B2 details how such hybrids suppress premature termination in nonsense mutations by binding eukaryotic release factor 1 (eRF1), restoring functional protein synthesis. This mechanism is critical for treating genetic disorders like Duchenne muscular dystrophy, where oxadiazole-quinoline hybrids achieved 25% readthrough efficiency in vitro [4]. The design thus exploits synergistic electronic and steric properties to modulate disease-relevant enzymes.
Chemical Synthesis and Characterization
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5